molecular formula C9H8Br2O B3148735 2,2-Dibromo-1-(2-methylphenyl)ethan-1-one CAS No. 65523-96-8

2,2-Dibromo-1-(2-methylphenyl)ethan-1-one

Cat. No.: B3148735
CAS No.: 65523-96-8
M. Wt: 291.97 g/mol
InChI Key: XMZMFOGUOGSEKW-UHFFFAOYSA-N
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Description

Historical Overview of α-Haloketone Chemistry

The chemistry of α-haloketones, compounds featuring a halogen atom adjacent to a carbonyl group, has been a subject of investigation for over a century. A landmark development in this area was the discovery of the Favorskii rearrangement, first reported by Russian chemist Alexei Yevgrafovich Favorskii in the late 19th and early 20th centuries. rsc.orgruc.dk This reaction, which involves the rearrangement of α-haloketones in the presence of a base to form carboxylic acid derivatives, highlighted the unique reactivity imparted by the proximity of the halogen and carbonyl functionalities. rsc.orgruc.dkevitachem.com This early work laid the groundwork for a deeper understanding of the reaction mechanisms and synthetic potential of this class of compounds.

Structural Classification and General Significance of α,α-Dibrominated Ketones

α-Haloketones are structurally defined by a halogen substituent at the α-carbon relative to a carbonyl group. nist.gov The general structure can be represented as RR′C(X)C(=O)R″, where X is a halogen. nist.gov The compound of interest in this article, 2,2-Dibromo-1-(2-methylphenyl)ethan-1-one, falls into the sub-category of α,α-dihaloacetophenones.

The key to the significance of these compounds lies in their bifunctional nature. They possess two primary electrophilic sites: the carbonyl carbon and the α-carbon bearing the halogen atoms. chemicalbook.com This dual reactivity makes them potent alkylating agents and highly valuable precursors for the synthesis of a wide array of organic molecules, particularly heterocyclic compounds. nist.govpharmaffiliates.com The inductive effect of the carbonyl group enhances the polarity of the carbon-halogen bond, making the α-carbon particularly susceptible to nucleophilic attack. pharmaffiliates.comfishersci.ie

Academic Research Importance of this compound

While α,α-dihaloacetophenones as a class are well-studied, specific derivatives like this compound are of interest for their potential to introduce particular substituted aryl moieties into larger molecules. The '2-methylphenyl' (or o-tolyl) group can influence the steric and electronic properties of the parent molecule and its reaction products. Research on such compounds is often driven by the need for specialized building blocks in multi-step syntheses. These dibromo compounds are recognized as valuable intermediates for constructing heterocyclic structures and for preparing molecules with double or triple bonds. organic-chemistry.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dibromo-1-(2-methylphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Br2O/c1-6-4-2-3-5-7(6)8(12)9(10)11/h2-5,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMZMFOGUOGSEKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)C(Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Br2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40694341
Record name 2,2-Dibromo-1-(2-methylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40694341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65523-96-8
Record name 2,2-Dibromo-1-(2-methylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40694341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2,2 Dibromo 1 2 Methylphenyl Ethan 1 One

Direct Halogenation Routes

Direct halogenation methods involve the introduction of two bromine atoms onto the α-carbon of the carbonyl group of 1-(2-methylphenyl)ethanone. These routes are often favored for their atom economy and straightforward nature.

Bromination of 1-(2-methylphenyl)ethanone with Elemental Bromine and Catalysts

The direct bromination of acetophenone (B1666503) derivatives using molecular bromine (Br₂) is a classical and widely used method for preparing α-bromo and α,α-dibromo ketones. nih.govsci-int.com The reaction typically proceeds under acidic conditions, which catalyze the enolization of the ketone, the reactive species that subsequently attacks the electrophilic bromine. nih.gov

For the synthesis of 2,2-Dibromo-1-(2-methylphenyl)ethan-1-one, the substrate 1-(2-methylphenyl)ethanone is treated with at least two equivalents of elemental bromine. The choice of catalyst and reaction conditions is crucial to favor dibromination over monobromination and to prevent undesired bromination of the activated aromatic ring. Protic acids such as sulfuric acid (H₂SO₄) or acetic acid (AcOH) are commonly employed as catalysts. sci-int.com Research has shown that the stoichiometry of the catalyst can control the selectivity of the reaction; for instance, in the case of acetophenone, using 0.2 equivalents of H₂SO₄ favored the mono-bromo product, whereas increasing the amount to 0.6 equivalents resulted in the exclusive formation of the dibromo product. sci-int.com

The general procedure involves the slow, dropwise addition of elemental bromine to a solution of 1-(2-methylphenyl)ethanone and the acid catalyst in a suitable solvent, often at a controlled temperature to manage the exothermic reaction and the evolution of hydrogen bromide (HBr) gas. sci-int.com

Table 1: Representative Conditions for Acid-Catalyzed Dibromination

Starting Material Brominating Agent Catalyst Product Selectivity
Acetophenone Br₂ H₂SO₄ (0.6 equiv.) α,α-Dibromoacetophenone Exclusive Dibromination sci-int.com
Acetophenone Br₂ Acetic Acid (solvent) α,α-Dibromoacetophenone Exclusive Dibromination sci-int.com

This table illustrates the selectivity of dibromination based on the catalyst used for the model substrate acetophenone.

Green Chemistry Approaches: Utilization of H₂O₂-HBr Systems

In response to the environmental and safety concerns associated with using elemental bromine, greener synthetic alternatives have been developed. One of the most prominent is the use of an aqueous hydrogen peroxide (H₂O₂)-hydrobromic acid (HBr) system. organic-chemistry.orgnih.gov This method generates bromine in situ through the oxidation of HBr by H₂O₂, with water being the only byproduct. google.com This approach avoids the handling of hazardous liquid bromine and offers high atom efficiency. organic-chemistry.orggoogle.com

The reaction involves treating 1-arylethanones, such as 1-(2-methylphenyl)ethanone, with aqueous H₂O₂ and HBr in a solvent like dioxane. organic-chemistry.org The process is remarkably rapid, often reaching completion within 20 minutes, and results in the complete conversion of the starting ketone to the corresponding 2,2-dibromo-1-arylethanone in high yields, sometimes up to 86%. organic-chemistry.orgresearchgate.net

The selectivity and yield are influenced by the reaction conditions, particularly the molar ratio of the reagents. Studies on acetophenone as a model substrate found that a fourfold molar excess of H₂O₂ relative to the ketone provided the highest yield of the dibromoketone. organic-chemistry.org It is important to note that for substrates with electron-donating groups on the aromatic ring, this system can also lead to ring bromination. organic-chemistry.org The versatility and compliance with green chemistry principles make the H₂O₂-HBr system an attractive method for both laboratory and industrial applications. nih.gov

Table 2: Synthesis of 2,2-Dibromo-1-arylethanones using the H₂O₂-HBr System

Substrate (1-Arylethanone) H₂O₂ (equiv.) HBr (equiv.) Solvent Yield (%)
Acetophenone 4 4 Dioxane 84 organic-chemistry.org
4-Methylacetophenone 4 4 Dioxane 86 organic-chemistry.org
4-Chloroacetophenone 6 6 Dioxane 85 organic-chemistry.org
4-Nitroacetophenone 8 8 Dioxane 75 organic-chemistry.org

Data derived from studies on various substituted acetophenones, demonstrating the general applicability of the method.

Oxidative Bromination of Alkynes

An alternative direct route to α,α-dibromo ketones involves the oxidative bromination of terminal alkynes. The corresponding alkyne precursor for this compound would be 1-ethynyl-2-methylbenzene. This transformation accomplishes both the oxidation of the alkyne and the introduction of two bromine atoms at the former acetylenic carbon in a single pot.

Various reagent systems have been developed for this purpose. A metal-free protocol utilizes N-tosyl-N,N-dibromamine (TsNBr₂) to treat alkynes in the presence of 1,2-diamines, proceeding through an in-situ formation of the α,α-dibromoketone intermediate. Another reported method employs 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as a bifunctional reagent that serves as both the oxidant and the bromine source. This one-pot procedure efficiently converts aromatic alkenes and, by extension, alkynes into α,α-dibromoacetophenones.

While specific examples detailing the conversion of 1-ethynyl-2-methylbenzene to the target compound are not prevalent, the general methodology provides a viable synthetic strategy. The reaction typically involves mixing the alkyne with the oxidative brominating agent in a suitable solvent system, such as acetonitrile and water, under mild conditions.

Bromination of Acetophenone Derivatives via Aqueous I₂O₅-KBr Systems

Oxidative bromination systems using a combination of a bromide salt and a strong oxidant offer another green alternative to elemental bromine. The system comprising iodic acid (I₂O₅) and potassium bromide (KBr) in water is an efficient and environmentally benign method for the bromination of various aromatic compounds, including acetophenones. researchgate.net

In this system, I₂O₅ acts as the oxidant to convert the bromide ion (from KBr) into an electrophilic bromine species, likely hypobromous acid (HOBr) or Br₂ itself, in situ. The reaction proceeds at room temperature in water, avoiding the need for hazardous organic solvents. This method has been successfully applied to the bromination of a range of aromatic substrates, including acetophenones, benzaldehydes, and anilines, with excellent regioselectivity and good yields. researchgate.net

While many applications of this system focus on electrophilic aromatic substitution on the ring of activated arenes, the generated electrophilic bromine can also react with the enol form of a ketone. researchgate.net Therefore, by controlling the reaction conditions, it is plausible to direct the bromination to the α-carbon of 1-(2-methylphenyl)ethanone to furnish the desired 2,2-dibromo derivative. This would involve the reaction of two equivalents of the in situ generated electrophilic bromine with the ketone substrate.

Indirect Synthetic Pathways

Indirect methods involve the transformation of a functional group other than the α-methyl group of the target ketone. These multi-step sequences can be advantageous when the direct halogenation routes are problematic.

Deoximation and Subsequent Bromination of Oximes

A powerful indirect strategy for the synthesis of 2,2-dibromo ketones is the one-pot reaction of the corresponding ketoxime using the H₂O₂-HBr system. researchgate.net The starting material for this pathway would be 1-(2-methylphenyl)ethanone oxime. This method is particularly useful as it combines two transformations in a single operation: the deoximation (cleavage of the C=NOH group to regenerate the C=O group) and the subsequent α,α-dibromination of the transiently formed ketone. researchgate.net

The reaction proceeds by treating the oxime, dissolved in a solvent like dioxane, with the H₂O₂-HBr reagent system. The oxime first undergoes hydrolysis under the acidic conditions to yield 1-(2-methylphenyl)ethanone, which is then immediately subjected to dibromination as described in section 2.1.2. This one-pot procedure is environmentally friendly, sustainable, and easy to perform, affording the desired dibromo ketones in yields ranging from 40% to 94% for various substrates. researchgate.net This approach extends the utility of oximes beyond their traditional role as protecting groups for carbonyls, repurposing them as synthetic precursors for α,α-dibromo ketones. researchgate.net

Table 3: Synthesis of Dibromo Ketones from Oximes via the H₂O₂-HBr System

Substrate (Oxime) Product (Dibromo Ketone) Yield (%)
Acetophenone oxime 2,2-Dibromo-1-phenylethanone 85 researchgate.net
1-(4-Methylphenyl)ethanone oxime 2,2-Dibromo-1-(4-methylphenyl)ethanone 86 researchgate.net
1-(4-Chlorophenyl)ethanone oxime 2,2-Dibromo-1-(4-chlorophenyl)ethanone 82 researchgate.net
1-(4-Nitrophenyl)ethanone oxime 2,2-Dibromo-1-(4-nitrophenyl)ethanone 44 researchgate.net

Data derived from a study on the deoximation-bromination of various aromatic ketoximes.

One-Pot Oxidation–Bromination of Secondary Alcohols

A direct and efficient method for the synthesis of α,α-dibromo ketones, including this compound, is the one-pot oxidation–bromination of the corresponding secondary alcohol, 1-(2-methylphenyl)ethanol. This approach is advantageous as it combines two distinct transformations—oxidation of the alcohol to a ketone and subsequent α,α-dibromination—into a single synthetic operation, thereby reducing waste and improving process efficiency.

One notable system for this transformation employs hydrogen peroxide (H₂O₂) and hydrobromic acid (HBr). nih.govrsc.org In this process, the secondary alcohol is first oxidized to the intermediate ketone, 1-(2-methylphenyl)ethan-1-one. The H₂O₂/HBr system generates an electrophilic bromine species in situ, which then reacts with the enol form of the ketone. The reaction proceeds through a stepwise bromination, first forming the α-monobromo ketone, which is then rapidly converted to the α,α-dibromo product under the reaction conditions. The selectivity towards mono- or di-bromination can be controlled by the stoichiometry of the reagents. nih.govrsc.org For the synthesis of the target dibromo compound, an excess of both H₂O₂ and HBr is typically required.

Research by Terent'ev and coworkers has demonstrated that the H₂O₂-HBr(aq) system in acetonitrile is effective for converting secondary benzylic alcohols into α,α-dibromo ketones. rsc.org The amount and molar ratio of hydrogen peroxide and hydrobromic acid are key factors in achieving high selectivity. nih.gov

Table 1: One-Pot Oxidation-Bromination of Secondary Alcohols with H₂O₂/HBr

Starting Alcohol Product Reagents Solvent Yield Reference
Secondary benzylic alcohols α,α-dibromo ketones H₂O₂/HBr(aq) Acetonitrile Up to 91% nih.govrsc.org

Note: Data represents general findings for this class of reactions. Yields are specific to the substrates and conditions reported in the cited sources.

Another approach utilizes reagents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), which can act as both an oxidant and a bromine source. tandfonline.com DBDMH has been shown to be a mild and environmentally friendly reagent for the oxidation of alcohols to ketones and the subsequent bromination of the in-situ generated ketone. tandfonline.com

Selective Reductive Debromination of Tribromomethyl Ketones

The synthesis of this compound can also be achieved through the selective reductive debromination of its tribromo precursor, 2,2,2-Tribromo-1-(2-methylphenyl)ethan-1-one. This method is particularly useful when the tribromomethyl ketone is more accessible. The key challenge lies in controlling the reduction to remove only one bromine atom, preventing further reduction to the monobromo or parent ketone.

An effective method for this selective transformation uses a hydrobromic acid-water (HBr–H₂O) catalytic system. lookchem.com This process allows for the selective synthesis of α,α-dibromomethyl ketones from α,α,α-tribromomethyl ketones by adjusting the amount of HBr and the reaction temperature. lookchem.com The reaction mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the α-carbon. A bromide ion can then attack one of the bromine atoms, leading to the elimination of Br₂ and the formation of an enol intermediate, which tautomerizes to the α,α-dibromo ketone.

Another study demonstrated that bromine water can be used to achieve highly selective reductive debromination of α,α,α-tribromomethyl ketones. By carefully controlling the amount of bromine water and the reaction temperature in a solvent like 1,4-dioxane or tetrahydrofuran, one can selectively synthesize α,α-dibromomethyl ketones in good yields. researchgate.net

Table 2: Selective Debromination of α,α,α-Tribromomethyl Ketones

Starting Material Product Reagents/System Key Conditions Yield Reference
α,α,α-Tribromoacetophenone α,α-Dibromoacetophenone HBr–H₂O THF, 80 °C, 10 h 82% lookchem.com

Note: The data is based on analogous substrates as specific data for the 2-methylphenyl derivative was not detailed in the sources.

Bromination of α,β-Unsaturated Ketones

The bromination of α,β-unsaturated ketones presents another pathway, although it is a more complex route to α,α-gem-dibromo ketones. The reaction of an α,β-unsaturated ketone, such as 1-(2-methylphenyl)prop-2-en-1-one, with bromine (Br₂) typically leads to the addition of bromine across the double bond, forming a vicinal α,β-dibromo ketone.

To obtain the target 2,2-dibromo isomer, this intermediate would need to undergo further transformation. A possible, though not commonly direct, pathway could involve the elimination of HBr from the α,β-dibromo adduct to form an α-bromo-α,β-unsaturated ketone. Subsequent addition of HBr across the double bond (following Markovnikov's rule) and a final bromination at the α-position could theoretically yield the desired product, but this multi-step sequence is less efficient than other methods.

A more direct, related approach involves the photolysis of α-bromo ketones with N-bromosuccinimide (NBS). This process is believed to proceed through the elimination of HBr to form an α,β-unsaturated ketone intermediate in situ, which then reacts further to yield an α,β-dibromo ketone. researchgate.net However, this method yields vicinal dibromides rather than the geminal isomer. The synthesis of gem-dibromo compounds from unsaturated precursors is challenging and often requires specific reagents or multi-step procedures.

Advanced Synthetic Techniques

Modern synthetic chemistry has introduced advanced technologies to improve reaction efficiency, safety, and scalability. Microwave-assisted synthesis and continuous flow chemistry are two such techniques applicable to the synthesis of this compound.

Microwave-Assisted Halogenation Procedures

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions, which can dramatically reduce reaction times, increase product yields, and enhance selectivity compared to conventional heating methods. The direct α-halogenation of carbonyl compounds is a transformation that benefits significantly from microwave assistance. mdma.chmdpi.com

For the synthesis of this compound, the precursor ketone, 1-(2-methylphenyl)ethan-1-one, can be subjected to a brominating agent under microwave irradiation. One study reported the bromination of various aryl ketones using Br₂ in glacial acetic acid under microwave irradiation for 5 hours. mdpi.com N-Bromosuccinimide (NBS) is another common brominating agent used in microwave-assisted protocols, often in the presence of a catalyst. mdpi.com The use of solvent-free conditions, where the neat reactants are irradiated, is also a common green chemistry approach in microwave synthesis, which simplifies workup and reduces waste. mdma.ch The rapid and uniform heating provided by microwaves can overcome the activation energy for the second bromination step more efficiently, potentially favoring the formation of the dibromo product.

Table 3: Comparison of Conventional vs. Microwave-Assisted Reactions

Reaction Type Conventional Heating Microwave Heating Advantages of Microwave
Claisen-Schmidt Condensation Long reaction times (e.g., 74 hours) Short reaction times (e.g., 10-15 minutes) Reduced time, higher yields, greener process

Note: This table provides a general comparison based on findings from various microwave-assisted syntheses. mdpi.comrug.nl

Continuous Flow Chemistry for this compound Synthesis

Continuous flow chemistry, which involves performing reactions in a continuously flowing stream through a microreactor or tubing, offers significant advantages for halogenation reactions. rsc.orgscispace.com Halogenations, particularly with elemental bromine, are often fast, highly exothermic, and involve hazardous reagents. Flow chemistry enhances safety by using only small volumes of reactants at any given time, and the high surface-area-to-volume ratio of microreactors allows for superior temperature control, dissipating heat efficiently and preventing thermal runaways. scispace.comresearchgate.net

In a potential continuous flow synthesis of this compound, a solution of the starting ketone, 1-(2-methylphenyl)ethan-1-one, and a brominating agent (e.g., Br₂) would be pumped through separate channels to a mixing point and then into a heated or cooled reaction coil. sci-hub.sesemanticscholar.org The precise control over residence time, temperature, and stoichiometry allows for optimization of the reaction to maximize the yield of the desired dibromo product while minimizing the formation of mono-bromo or over-brominated side products. The output stream can be directed to an in-line quenching and purification system, making the entire process automated and highly efficient. scispace.com This technology is particularly well-suited for scaling up the production of halogenated compounds in a safe and controlled manner. rsc.org

Mechanistic Investigations of 2,2 Dibromo 1 2 Methylphenyl Ethan 1 One Transformations

Reactivity Profiles of the α,α-Dibromoethanone Functional Group

The functional group arrangement in 2,2-Dibromo-1-(2-methylphenyl)ethan-1-one, featuring a ketone with two bromine atoms on the alpha (α) carbon, creates a unique electronic environment that dictates its chemical behavior. This arrangement makes the molecule susceptible to a variety of chemical transformations. msu.edusolubilityofthings.com

Electrophilic Sites and Nucleophilic Attack Preferences

The electronic structure of this compound presents two primary electrophilic (electron-deficient) sites susceptible to attack by nucleophiles (electron-rich species). quora.com

The Carbonyl Carbon: The carbon atom of the carbonyl group (C=O) is inherently electrophilic due to the high electronegativity of the oxygen atom, which polarizes the double bond, drawing electron density towards the oxygen. This results in a partial positive charge (δ+) on the carbonyl carbon. Nucleophiles can attack this site in what is known as nucleophilic addition. solubilityofthings.com

The α-Carbon: The carbon atom adjacent to the carbonyl group, known as the α-carbon, is bonded to two highly electronegative bromine atoms. These atoms, along with the carbonyl group, withdraw electron density, rendering this carbon significantly electrophilic.

Nucleophilic attack preferentially occurs at the α-carbon for substitution reactions, as the bromide ions are excellent leaving groups. While attack at the carbonyl carbon is possible, reactions at the α-carbon leading to the displacement of a bromide ion are a dominant pathway for this class of compounds. quora.comyoutube.com

Electrophilic SiteDescriptionReason for ElectrophilicityCommon Reaction Type
Carbonyl CarbonThe carbon atom of the C=O group.Polarization of the C=O double bond due to oxygen's high electronegativity. chemguide.co.ukNucleophilic Addition
α-CarbonThe carbon atom bonded to the two bromine atoms.Strong inductive electron withdrawal by two bromine atoms and the adjacent carbonyl group. stackexchange.comnumberanalytics.comNucleophilic Substitution (SN2)

Inductive Effects of the Carbonyl Group on Carbon-Bromine Bond Polarity and Reactivity

The inductive effect is a key factor governing the reactivity of this compound. numberanalytics.com This effect involves the transmission of charge through a chain of atoms in a molecule, resulting in a permanent dipole in a bond. chemguide.co.uk

The carbonyl group is strongly electron-withdrawing. This property significantly influences the adjacent Cα-Br bonds. The electronegative oxygen atom pulls electron density from the carbonyl carbon, which in turn pulls density from the α-carbon. vaia.comyoutube.com This effect is compounded by the two bromine atoms, which are also electronegative and exert their own electron-withdrawing inductive effects.

This cumulative withdrawal of electron density has two major consequences:

Increased Electrophilicity of the α-Carbon: The α-carbon becomes highly electron-deficient and thus more susceptible to attack by electron-rich nucleophiles. numberanalytics.com

Increased Polarity of the C-Br Bonds: The electron density in the carbon-bromine bonds is shifted towards the bromine atoms. This polarization weakens the C-Br bonds and enhances the ability of the bromide ions (Br⁻) to act as good leaving groups during nucleophilic substitution reactions. chemguide.co.uk

Nucleophilic Substitution Reactions

Nucleophilic substitution is a fundamental reaction class for α,α-dihalo ketones. In these reactions, a nucleophile replaces one or both of the halogen atoms.

SN2 Pathways and Enhanced Reactivity at the α-Carbon

The reaction of this compound with nucleophiles typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. quora.com The high reactivity of the α-carbon towards this pathway is a direct result of the electronic factors discussed previously.

In an SN2 reaction, the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. embibe.com The process occurs in a single, concerted step. For this compound, the strong electrophilic nature of the α-carbon, combined with the presence of two good bromide leaving groups, facilitates this reaction. The lack of significant steric hindrance at the α-carbon (compared to tertiary systems) further favors the SN2 pathway. This enhanced reactivity makes α,α-dihalo ketones valuable precursors for synthesizing a wide range of other compounds. youtube.com

Influence of Nucleophile Basicity on Reaction Outcome

While nucleophilicity and basicity are related concepts, they are not identical. ucalgary.ca Basicity refers to a substance's ability to donate an electron pair to a proton (a thermodynamic property), whereas nucleophilicity describes the rate at which a substance donates an electron pair to an electrophilic carbon atom (a kinetic property). ucalgary.ca The basicity of the attacking species can significantly influence the outcome of reactions with this compound.

Strongly Basic Nucleophiles: If the nucleophile is also a strong base, it can lead to competing elimination reactions instead of substitution. For instance, a strong base could potentially induce a Favorskii rearrangement, a characteristic reaction of α-halo ketones, although this falls into a different mechanistic class.

Weakly Basic, Strong Nucleophiles: Nucleophiles that are strong but have low basicity (e.g., iodide ion, thiolate) are ideal for achieving clean SN2 substitution at the α-carbon.

Enolate Formation: After the first substitution, the resulting α-bromo ketone has a proton on the α-carbon (if the nucleophile was, for example, an organometallic reagent). A strong base can then deprotonate this position to form an enolate intermediate, which can undergo further reactions.

The relationship between the acidity of a nucleophile and its nucleophilicity is complex; however, in certain contexts, less acidic (more basic) nucleophiles can exhibit higher reactivity. researchgate.net The choice of nucleophile is therefore critical in directing the reaction toward the desired substitution product and avoiding side reactions.

Nucleophile TypePrimary CharacteristicLikely Reaction OutcomeExample
Strong Nucleophile, Weak BaseHigh rate of attack at carbon, low affinity for protons.Favors SN2 SubstitutionI⁻, RS⁻
Strong Nucleophile, Strong BaseHigh rate of attack at carbon, high affinity for protons.Competition between Substitution and Elimination/RearrangementRO⁻, OH⁻
Weak Nucleophile, Weak BaseLow rate of attack at carbon, low affinity for protons.Slow or no reactionH₂O, ROH (neutral)

Stereochemical Aspects of Nucleophilic Displacements

Stereochemistry examines the three-dimensional arrangement of atoms in molecules and how this affects chemical reactions.

The starting material, this compound, is achiral at the reactive α-carbon because it is bonded to two identical bromine atoms. Therefore, the first nucleophilic displacement of a single bromide ion does not initially involve considerations of stereoisomerism in the traditional sense.

However, the product of this first substitution, an α-bromo-α-substituted ketone, now has a stereocenter at the α-carbon (assuming the incoming nucleophile is not a bromine atom). At this point, stereochemistry becomes crucial.

If a second nucleophilic substitution occurs at this newly formed chiral center via an SN2 mechanism, it will proceed with a complete inversion of configuration. embibe.com This means the nucleophile attacks from the side opposite to the remaining bromine leaving group, leading to a product with the opposite 3D arrangement at the α-carbon compared to the intermediate. embibe.comrsc.org

Alternatively, if reaction conditions were to favor an SN1-type mechanism (which is less common for these substrates but possible under certain conditions), a planar carbocation intermediate would form at the α-carbon. embibe.com Subsequent attack by a nucleophile could occur from either face of this planar intermediate, resulting in a racemic mixture (an equal mixture of both stereoisomers). embibe.com

Reactions with Ortho-Substituted Systems: Combined Carbophilic and Bromophilic Attack

The presence of the ortho-methyl group in this compound introduces steric and electronic effects that can influence its reaction pathways with nucleophiles. In reactions involving α,α-dihalo ketones, nucleophiles can attack either the carbonyl carbon (carbophilic attack) or one of the bromine atoms (bromophilic attack). The interplay between these two modes of attack is a key determinant of the final product distribution.

While specific studies detailing a combined carbophilic and bromophilic attack mechanism for this compound are not extensively documented in the retrieved results, the general principles can be inferred. A nucleophile might initially engage in a bromophilic attack, abstracting a bromine atom to generate a zinc enolate. This intermediate can then undergo further reactions. Alternatively, direct attack at the carbonyl carbon can occur. The ortho-methyl group likely sterically hinders the approach to the carbonyl carbon, potentially favoring a bromophilic pathway under certain conditions. The precise outcome depends on a delicate balance of factors including the nature of the nucleophile, the solvent, and the reaction temperature.

Reduction Reactions

Reduction of this compound can lead to a variety of synthetically useful intermediates and products, depending on the reducing agent and reaction conditions employed.

The treatment of α,α-dihalo ketones with reducing agents can lead to the selective removal of one or both halogen atoms. Reductive dehalogenation of this compound can produce enolates or α-monohalo ketones. wikipedia.orgmasterorganicchemistry.comlibretexts.org Enolates are powerful nucleophilic intermediates in organic synthesis, formed by the deprotonation of the α-carbon of a carbonyl compound. wikipedia.orgmasterorganicchemistry.comyoutube.com In the case of α,α-dihalo ketones, reductive methods, such as treatment with zinc metal, can also generate enolates. masterorganicchemistry.com These enolates are stabilized by the delocalization of the negative charge onto the oxygen atom and can react with a wide range of electrophiles. masterorganicchemistry.com

For example, the reaction of an α,α-dihalo ketone with a reducing metal like zinc can lead to the formation of a metal enolate. This process involves the transfer of electrons from the metal to the dihalo ketone, resulting in the expulsion of a halide ion. The resulting enolate can then be trapped by an electrophile or protonated to yield a monohalo ketone. The formation of either the enolate or the monohalo ketone is a crucial step in many synthetic transformations.

Interactive Table: Reagents for Reductive Dehalogenation
ReagentProduct TypeReference
Zinc (Zn)Enolate masterorganicchemistry.com
Sodium Hydride (NaH)Enolate libretexts.org
Lithium Diisopropylamide (LDA)Enolate libretexts.org
Sodium Iodide (NaI)Monohalo Ketone chegg.comchegg.com

One of the most significant applications of α,α-dihalo ketones, including this compound, is their use as precursors for 2-oxyallyl cations. wikipedia.orgorganicreactions.org These three-atom π-systems are highly reactive intermediates that readily participate in cycloaddition reactions. wikipedia.orgorganicreactions.org The reduction of α,α'-dihalo ketones with reducing agents like iron carbonyl complexes or a copper/zinc couple is a common method for generating these species. wikipedia.org

Once formed, the 2-oxyallyl cation can react with a four-atom π-system, such as a diene, in a [4+3] cycloaddition to construct seven-membered rings, which are challenging to synthesize via other methods. wikipedia.orgorganicreactions.org These reactions are often stereoselective and proceed in high yield, particularly with cyclic dienes like furan (B31954) and cyclopentadiene. wikipedia.org

In addition to [4+3] cycloadditions, 2-oxyallyl cations can also undergo [3+2] cycloadditions with various 2π partners, such as alkenes and alkynes, to form five-membered rings. nih.govnih.gov This reaction pathway provides an efficient route to carbocyclic and heterocyclic frameworks that are prevalent in many natural products and pharmaceuticals. nih.govnih.gov The reaction can proceed in a stepwise manner, initiated by the electrophilic attack of the oxyallyl cation on the 2π component. nih.gov

Interactive Table: Cycloaddition Reactions of 2-Oxyallyl Cations
Cycloaddition TypeReactantProduct Ring SizeReference
[4+3]Diene7-membered wikipedia.orgorganicreactions.org
[3+2]Alkene/Alkyne5-membered nih.govnih.gov

While the generation of α-keto carbenes or carbenoids from α,α-dihalo ketones is a known transformation, specific examples involving this compound were not prominent in the search results. However, the general principle involves the abstraction of both halogen atoms by a suitable reagent, often a metal or an organometallic species, to form a transient α-keto carbene. These highly reactive intermediates can then undergo a variety of characteristic reactions, such as cyclopropanation, C-H insertion, or rearrangement (e.g., Wolff rearrangement). The generation of such species from 1,1-dihalocyclopropanes has been documented. rsc.org

The carbonyl group of this compound can be selectively reduced to a hydroxyl group without affecting the bromine atoms to form a bromo-alcohol. This transformation is typically achieved using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄). The resulting 2,2-dibromo-1-(2-methylphenyl)ethan-1-ol is a valuable intermediate for further synthetic modifications. For instance, similar reductions of other α-bromo ketones are well-established procedures.

Rearrangement Reactions

α-Halo ketones, particularly α,α-dihalo ketones, are known to undergo rearrangement reactions under certain conditions. The most common is the Favorskii rearrangement, where treatment with a base leads to a ring-contracted carboxylic acid derivative. For this compound, which lacks an α'-proton, a quasi-Favorskii rearrangement could potentially occur. In this variation, the reaction proceeds through a zwitterionic intermediate, which then rearranges. However, specific studies detailing rearrangement reactions of this compound were not found in the provided search results.

Favorskii Rearrangement and Mechanistic Variations

The Favorskii rearrangement is a characteristic reaction of α-haloketones in the presence of a base, leading to the formation of carboxylic acid derivatives. Current time information in Pasuruan, ID.wikipedia.org For α,α-dihaloketones like this compound, which lack an enolizable α'-proton, the reaction proceeds through a mechanism often referred to as the quasi-Favorskii rearrangement.

The reaction is initiated by the nucleophilic attack of a base, such as a hydroxide (B78521) or alkoxide ion, on the carbonyl carbon. This is followed by a rearrangement where the aryl group migrates with the concurrent displacement of a bromide ion. A second bromide ion is subsequently eliminated to yield an α,β-unsaturated ester or carboxylic acid. wikipedia.org

The mechanism is thought to proceed as follows:

Nucleophilic Attack: A base (e.g., sodium methoxide) attacks the carbonyl carbon of this compound.

Rearrangement: The resulting tetrahedral intermediate undergoes a rearrangement where the 2-methylphenyl group migrates to the adjacent carbon, displacing one of the bromine atoms.

Elimination: The second bromine atom is then eliminated, leading to the formation of an α,β-unsaturated ester.

A plausible reaction scheme for the Favorskii rearrangement of this compound with sodium methoxide (B1231860) is depicted below, which is expected to yield methyl 2-(2-methylphenyl)acrylate.

Plausible Reaction Scheme for Favorskii Rearrangement

ReactantReagentProduct
This compoundSodium MethoxideMethyl 2-(2-methylphenyl)acrylate

Carbon-Carbon Bond Formation Reactions

Condensation Reactions with Aldehydes

While the α-protons of ketones are typically acidic and can be deprotonated to form enolates for condensation reactions, this compound lacks such protons. However, under specific conditions, it can undergo condensation reactions. One such example is the Knoevenagel condensation, which involves the reaction of an active methylene (B1212753) compound with an aldehyde or ketone. researchgate.netrsc.org In a variation, the dibromomethyl group can be activated under certain basic conditions to react with aldehydes.

The reaction with an aldehyde, such as benzaldehyde, in the presence of a suitable base, could proceed through a complex mechanism likely involving the formation of a carbanionic species, which then acts as a nucleophile. The initial adduct would then undergo subsequent elimination of HBr to form a more stable conjugated system.

Representative Knoevenagel-type Condensation

KetoneAldehydeCatalystPlausible Product
This compoundBenzaldehydeBase (e.g., Piperidine)2-Bromo-1-(2-methylphenyl)-3-phenylprop-2-en-1-one

Diethylzinc-Mediated Coupling with α-Bromocarbonyl Compounds to Form Furans

A significant synthetic application of this compound is its role in the one-pot synthesis of polysubstituted furans. rsc.orgbohrium.comrsc.org This transformation is mediated by diethylzinc (B1219324) (Et₂Zn), which facilitates a cross-coupling reaction between the dibromoketone and an α-bromocarbonyl compound. bohrium.comresearchgate.net

The proposed mechanism involves the following key steps bohrium.com:

Halogen-Metal Exchange: Diethylzinc reacts with this compound to generate a zinc enolate.

Cross-Coupling: This zinc enolate then reacts with an α-bromocarbonyl compound, such as 2-bromo-3-phenylpropanal, to form a 1,4-dicarbonyl intermediate.

Cyclization and Dehydration: The intermediate undergoes cyclization and subsequent dehydration, often promoted by an agent like bromoacetyl bromide, to yield the furan ring. bohrium.com

This methodology has been successfully applied to synthesize a variety of furans, including those with substituents that might not be stable under harsher conditions, such as those used in the Paal-Knorr synthesis. bohrium.com

Diethylzinc-Mediated Furan Synthesis

Dibromo-ketoneα-Bromocarbonyl CompoundReagentsProductYield
This compound2-Bromo-3-phenylpropanal1. Et₂Zn2. Bromoacetyl Bromide2-(2-Methylbenzyl)-4-phenylfuran39% rsc.org

Oxidation Reactions

Conversion to Carboxylic Acids or Esters

This compound can be oxidized to yield the corresponding carboxylic acid, 2-methylbenzoic acid, or its esters. This transformation typically involves cleavage of the C-C bond between the carbonyl group and the dibromomethyl carbon.

Various oxidizing agents can be employed for this purpose. A common method is the haloform reaction, where a methyl ketone is treated with a halogen in the presence of a strong base. While the substrate is a dibromoketone rather than a methyl ketone, analogous oxidative cleavage can occur under suitable conditions. Alternatively, strong oxidizing agents like potassium permanganate (B83412) or chromic acid can effect this transformation. askfilo.com The oxidation of acetophenone (B1666503) to benzoic acid using sodium hypochlorite (B82951) (bleach) is a well-established laboratory procedure and provides a basis for the expected reactivity of its dibrominated analogue. truman.edu

Another approach involves the use of hydrogen peroxide in the presence of a suitable catalyst, which offers a greener alternative. organic-chemistry.org

Oxidation of this compound

ReactantOxidizing AgentProduct
This compound1. NaOH, Br₂2. H₃O⁺2-Methylbenzoic Acid
This compound1. KMnO₄, H₂O, heat2. H₃O⁺2-Methylbenzoic Acid

Radical Processes in this compound Chemistry

The chemistry of this compound is not limited to ionic pathways; it can also participate in radical reactions. The carbon-bromine bonds in this molecule are susceptible to homolytic cleavage upon initiation by heat, light (photolysis), or radical initiators. researchgate.netlibretexts.org

Upon initiation, a bromine radical can be generated. This can lead to a chain reaction involving hydrogen abstraction or addition to unsaturated systems. For instance, in the presence of a suitable hydrogen donor, reductive debromination can occur.

A plausible radical-initiated process could involve the following steps:

Initiation: Homolytic cleavage of a C-Br bond to form a bromine radical and a ketonyl radical. This can be induced photochemically. researchgate.net

Propagation: The generated radical species can then participate in further reactions. For example, the ketonyl radical could abstract a hydrogen atom from a solvent molecule, or a bromine radical could add to an alkene.

The study of such radical reactions can be carried out using techniques like Electron Spin Resonance (ESR) spectroscopy to detect and characterize the transient radical intermediates. amanote.comnih.gov The selectivity of radical bromination versus chlorination is a well-studied phenomenon, with bromination generally being more selective. masterorganicchemistry.comyoutube.com This principle would also apply to radical reactions involving this compound.

In situ Generation of Bromine Radicals

The generation of bromine radicals (Br•) from bromo-organic precursors is a key step in many radical-mediated reactions. In the case of this compound, the carbon-bromine bonds can be cleaved to produce these highly reactive species in situ. This process can be initiated through various means, including thermal or photochemical induction.

The homolytic cleavage of a C-Br bond in this compound results in the formation of a bromine radical and a carbon-centered radical. This initiation step is crucial for subsequent chain reactions. The stability of the resulting carbon-centered radical, influenced by the adjacent carbonyl and phenyl groups, plays a significant role in the feasibility of this process.

Electron Spin Resonance (ESR) spectroscopy is a powerful technique for the direct detection and characterization of radical species. rsc.orgrsc.org Studies on analogous dibromoalkanes have shown that radical cations can be generated by exposing dilute solutions to X-rays at low temperatures. rsc.org For gem-dibromo compounds like this compound, similar techniques could be employed to observe the formation of bromine and carbon-centered radicals. The hyperfine coupling constants observed in the ESR spectrum would provide valuable information about the structure and electronic environment of the generated radicals.

The in situ generation of bromine radicals from precursors can also be achieved through photosensitization. nih.gov This method involves the use of a photocatalyst that, upon visible light irradiation, can facilitate the fragmentation of the C-Br bond to release a bromine radical. While direct studies on this compound are not prevalent, the principles from other bromo-compounds suggest this as a viable pathway.

Table 1: Methods for In situ Generation of Bromine Radicals

MethodDescriptionKey Intermediates
Thermal Homolysis Application of heat to induce the cleavage of the C-Br bond.Bromine radical (Br•), Carbon-centered radical
Photochemical Cleavage Use of UV or visible light to initiate C-Br bond homolysis.Bromine radical (Br•), Carbon-centered radical
Photosensitization A photocatalyst absorbs light and transfers energy to the substrate, leading to bond cleavage.Excited state photocatalyst, Bromine radical (Br•)
X-ray Irradiation High-energy radiation to generate radical cations.Radical cation, Bromine radical (Br•)

It is important to note that the efficiency of bromine radical generation is dependent on factors such as the solvent, temperature, and the presence of radical initiators or scavengers. researchgate.netnih.gov

Thiophenol-Promoted Radical Reductions

Thiophenol (PhSH) is a well-known reagent in radical chemistry, often acting as a hydrogen atom donor to reduce organic radicals. In the context of this compound, thiophenol can promote a radical reduction cascade, leading to the removal of one or both bromine atoms.

The proposed mechanism commences with the generation of a carbon-centered radical from this compound, as described in the previous section. This radical can then abstract a hydrogen atom from thiophenol, yielding the monobrominated ketone and a thiyl radical (PhS•).

The thiyl radical is a key intermediate in this process. It can participate in the reaction in several ways. For instance, it can abstract a bromine atom from another molecule of this compound, propagating the radical chain. This step would regenerate a carbon-centered radical, which can then be reduced by another molecule of thiophenol.

An alternative pathway involves the reaction of the initially formed carbon-centered radical with another molecule of thiophenol or a thiolate anion, potentially leading to substitution products under certain conditions. However, in a reaction medium conducive to radical processes, the hydrogen atom transfer from thiophenol is a dominant pathway. researchgate.net

Initiation: Formation of a carbon-centered radical from this compound.

Propagation Step 1: The carbon-centered radical abstracts a hydrogen atom from thiophenol, forming the monobrominated product and a thiyl radical.

Propagation Step 2: The thiyl radical abstracts a bromine atom from a molecule of this compound, regenerating the carbon-centered radical.

Termination: Combination of any two radical species.

The efficiency of this reduction is influenced by the relative rates of the competing reaction steps. The concentration of thiophenol is a critical parameter; a higher concentration favors the hydrogen atom transfer step, leading to more efficient reduction.

Table 2: Key Species in Thiophenol-Promoted Radical Reduction

SpeciesFormulaRole
This compound C₉H₈Br₂OSubstrate
Thiophenol C₆H₅SHHydrogen Atom Donor
Carbon-centered radical C₉H₈BrO•Intermediate
Thiyl radical C₆H₅S•Chain Carrier
Monobrominated Ketone C₉H₉BrOProduct

Reactions of this nature highlight the synthetic utility of radical processes, allowing for the selective transformation of functional groups under relatively mild conditions. The mechanistic understanding of these reactions is crucial for controlling the product distribution and optimizing reaction yields.

Synthetic Utility and Applications of 2,2 Dibromo 1 2 Methylphenyl Ethan 1 One

Versatile Building Block in Organic Synthesis

The gem-dibromo ketone functionality is a key synthon for introducing complex structural motifs. The presence of the o-tolyl group can influence the reactivity and stereochemistry of its transformations, offering pathways to specifically substituted complex molecules.

Precursor for Complex Molecular Architectures

2,2-Dibromo-1-(2-methylphenyl)ethan-1-one is an important starting material for building sophisticated molecular structures beyond simple heterocycles. The two bromine atoms and the adjacent carbonyl group allow for a variety of chemical manipulations.

One notable application of analogous 2,2-dibromo-1-arylethanones is in the synthesis of quinoxalin-2-ones. A metal-free, one-pot oxidative amidation and heterocycloannulation protocol has been developed where the dibromo ketone reacts with an aryl-1,2-diamine. thieme-connect.de In this process, the dibromo ketone effectively acts as a masked α-keto acid equivalent. The reaction proceeds efficiently in the presence of a base like triethylamine (B128534) to yield the corresponding 3-arylquinoxalin-2-one. thieme-connect.de This method provides a direct route to a class of compounds recognized for their significant pharmacological activities. thieme-connect.denih.govchimicatechnoacta.ru

Another potential transformation for α-halo ketones is the Favorskii rearrangement. This base-catalyzed rearrangement typically converts α-halo ketones into carboxylic acid derivatives, such as acids, esters, or amides. wikipedia.orgadichemistry.com For α,α'-dihalo ketones, the reaction can lead to α,β-unsaturated carboxylic acid derivatives. adichemistry.com While not having an α'-proton makes the classic mechanism via a cyclopropanone (B1606653) intermediate challenging for 2,2-dibromo ketones, a quasi-Favorskii rearrangement pathway is still possible, involving nucleophilic attack on the carbonyl followed by migration and halide displacement. wikipedia.org This rearrangement offers a method to convert the ketone into a different functional group, thereby creating entirely new molecular scaffolds.

Intermediate in Total Synthesis Strategies

While a specific, prominent total synthesis employing this compound is not extensively documented in the literature, α-halo and α,α-dihalo ketones are well-established as critical intermediates in the synthesis of complex natural products. Their ability to undergo ring-forming reactions and rearrangements is invaluable. For instance, the Favorskii rearrangement, a key reaction of this class of compounds, was famously used as a ring-contraction step in the synthesis of cubane, a highly strained and complex polycyclic hydrocarbon. wikipedia.org

The diverse reactivity of the α,α-dibromo ketone moiety within this compound makes it a suitable candidate for total synthesis strategies. It can be used to construct highly substituted carbocyclic and heterocyclic cores that form the backbone of many biologically active molecules. Its role would be to serve as an electrophilic building block, reacting with complex nucleophiles to forge key carbon-carbon or carbon-heteroatom bonds in a convergent synthesis.

Precursor for Heterocyclic Compounds

The most widely exploited application of this compound and related α-halo ketones is in the synthesis of heterocyclic compounds. The 1,3-dielectrophilic nature of the α-bromo ketone moiety makes it an ideal partner for various binucleophiles, leading directly to five- and six-membered rings.

Synthesis of Thiazoles and 2-Aminothiazoles

The Hantzsch thiazole (B1198619) synthesis is a classic and widely used method for constructing the thiazole ring. This reaction involves the condensation of an α-haloketone with a thioamide or thiourea (B124793) derivative. adichemistry.comresearchgate.netscienceopen.com When this compound reacts with thiourea, it is expected to first undergo a substitution reaction where the sulfur of the thiourea displaces one of the bromine atoms. The resulting intermediate then undergoes an intramolecular cyclization, where a nitrogen atom attacks the carbonyl carbon, followed by dehydration to yield the aromatic 2-aminothiazole (B372263) ring. This provides a direct route to 2-amino-4-(2-methylphenyl)thiazole derivatives. zsmu.edu.uasigmaaldrich.commdpi.com The versatility of this reaction allows for the synthesis of a wide array of substituted thiazoles by simply varying the thiourea component. zsmu.edu.uanih.gov

Table 1: Hantzsch Synthesis of 2-Aminothiazoles

Reactant 1 Reactant 2 Product
This compound Thiourea 2-Amino-4-(2-methylphenyl)thiazole

Hantzsch Pyrrole (B145914) Synthesis

Similar to thiazole synthesis, the Hantzsch pyrrole synthesis utilizes an α-haloketone as a key starting material. The general reaction involves the condensation of an α-haloketone, a β-ketoester, and ammonia (B1221849) or a primary amine. thieme-connect.denih.gov In a plausible reaction pathway, the β-ketoester and ammonia first form an enamine intermediate. This enamine then acts as a nucleophile, attacking the α-carbon of this compound and displacing a bromide ion. Subsequent intramolecular cyclization via attack of the amine onto the ketone carbonyl, followed by dehydration, yields a highly substituted pyrrole. nih.gov This method is particularly valuable as it allows for the construction of pyrroles with multiple, specific substituents, which are important scaffolds in medicinal chemistry. nih.gov

Table 2: Proposed Hantzsch Pyrrole Synthesis

Reactant 1 Reactant 2 Reactant 3 Expected Product Core
This compound Ethyl acetoacetate Ammonia 4-(2-Methylphenyl)pyrrole derivative

Formation of Triazolo[3,4-b]zsmu.edu.uanih.govnih.govthiadiazines

The fused heterocyclic system 7H- zsmu.edu.uanih.govresearchgate.nettriazolo[3,4-b] zsmu.edu.uanih.govnih.govthiadiazine is a structure of significant interest due to its wide range of biological activities. zsmu.edu.uanih.gov A common and effective method for synthesizing this scaffold involves the reaction of a 4-amino-5-mercapto-1,2,4-triazole with an α-halo ketone. nih.govresearchgate.netrsc.org

In this synthesis, this compound serves as the α-halo ketone component. The reaction is initiated by the nucleophilic attack of the thiol group from the triazole onto the α-carbon of the ketone, displacing a bromide ion. This is followed by an intramolecular cyclization where the amino group attacks the carbonyl carbon. A final dehydration step yields the stable, fused 7H- zsmu.edu.uanih.govresearchgate.nettriazolo[3,4-b] zsmu.edu.uanih.govnih.govthiadiazine ring system. zsmu.edu.uaresearchgate.net This reaction provides a straightforward entry to 3-substituted-7-(2-methylphenyl)-7H- zsmu.edu.uanih.govresearchgate.nettriazolo[3,4-b] zsmu.edu.uanih.govnih.govthiadiazines.

Table 3: Synthesis of Triazolo[3,4-b] zsmu.edu.uanih.govnih.govthiadiazines

Reactant 1 Reactant 2 Product Core

Synthesis of 1,4-Benzothiazines

The reaction between α-haloacetophenones and 2-aminobenzenethiol (also known as 2-aminothiophenol) is a foundational method for synthesizing 2-aryl-1,4-benzothiazines. nih.gov The compound this compound serves as a potent electrophile in this condensation reaction. The synthesis mechanism commences with the nucleophilic attack of the highly reactive thiol group of 2-aminobenzenethiol on the α-carbon of the ketone, displacing one of the bromide ions. This is followed by an intramolecular cyclization, where the amino group attacks the carbonyl carbon. Subsequent dehydration and elimination of the second bromide ion leads to the formation of the aromatic 1,4-benzothiazine ring system.

Table 1: Representative Conditions for 1,4-Benzothiazine Synthesis

Reactant AReactant BCatalyst/BaseSolventProduct
This compound2-AminobenzenethiolTriethylamine (TEA)Ethanol2-(2-Methylbenzoyl)-1,4-benzothiazine
α-Bromoacetophenone2-AminobenzenethiolNoneRefluxing Methanol2-Phenyl-1,4-benzothiazine

Furan (B31954) Synthesis and Derivatives

The Feist-Benary furan synthesis is a classic method that utilizes α-halo ketones and β-dicarbonyl compounds to construct substituted furans. wikipedia.orgambeed.com In this context, this compound can react with the enolate of a β-ketoester, such as ethyl acetoacetate, to yield highly functionalized furan derivatives.

The reaction is initiated by a base (e.g., pyridine, ammonia, or an alkoxide) which deprotonates the β-dicarbonyl compound to form a nucleophilic enolate. This enolate then attacks the electrophilic α-carbon of the dibromo ketone, displacing a bromide ion. An intramolecular cyclization follows, where the enolate oxygen attacks the carbonyl carbon, and subsequent elimination of water and the second bromide ion results in the aromatic furan ring. youtube.com This method provides a direct route to polysubstituted furans, which are significant structural motifs in many natural products and pharmaceuticals. organic-chemistry.orgresearchgate.net

Conversion to Cyclopentenones

A notable application of α,α'-dibromo ketones is in the synthesis of cyclopentenones via a [3+2] cyclocoupling reaction, a method significantly advanced by Noyori and coworkers. acs.orgacs.org This reaction involves the coupling of an α,α'-dibromo ketone with an enamine in the presence of an iron carbonyl complex, such as diiron nonacarbonyl (Fe₂(CO)₉) or iron pentacarbonyl (Fe(CO)₅).

In this process, this compound acts as the three-carbon component. The reaction with an enamine (derived from a ketone like cyclopentanone (B42830) and a secondary amine like morpholine) is mediated by the iron carbonyl, which facilitates the reductive coupling and subsequent cyclization. The resulting 3-aminocyclopentanone (B3224326) intermediate can then readily eliminate the amine moiety upon treatment with silica (B1680970) gel or mild acid to afford the corresponding α,β-unsaturated cyclopentenone. This annulation strategy is a powerful tool for constructing five-membered rings, including bicyclic and spirocyclic systems. acs.org

Reagent in Functional Group Transformations

Preparation of α,β-Unsaturated Ketones

The dehydrohalogenation of α,α-dihalo ketones is a direct method for preparing α,β-unsaturated ketones. Treatment of this compound with a suitable base can lead to the elimination of one equivalent of hydrogen bromide (HBr) to yield the corresponding α-bromo-α,β-unsaturated ketone. The presence of the electron-withdrawing carbonyl group facilitates this elimination.

Under more forcing conditions or with specific reagents, elimination of a second equivalent of HBr can occur to produce an alkynyl ketone, specifically (2-methylphenyl)propynone. This transformation provides access to valuable synthetic intermediates, as the resulting unsaturated systems are activated for various addition reactions.

Table 2: Potential Products from Dehydrobromination

Starting MaterialConditionsProduct
This compoundMild Base (e.g., Li₂CO₃)2-Bromo-1-(2-methylphenyl)prop-2-en-1-one
This compoundStrong Base (e.g., NaH)1-(2-Methylphenyl)prop-2-yn-1-one

Synthesis of Unsaturated Carboxylic Acids via Dehydrohalogenation

The Favorskii rearrangement is a powerful reaction for converting α-halo ketones into carboxylic acid derivatives. wikipedia.orgnumberanalytics.com For substrates like this compound, which lack α'-hydrogen atoms, the reaction proceeds through a semi-benzylic or quasi-Favorskii mechanism when treated with a base such as sodium hydroxide (B78521). wikipedia.orgddugu.ac.in

The mechanism involves the attack of a hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate. This is followed by a rearrangement where the (2-methylphenyl) group migrates to the adjacent carbon, displacing a bromide ion and forming an α-keto epoxide intermediate. Subsequent attack by hydroxide, ring-opening, and loss of the second bromide ion leads to the formation of an α,β-unsaturated carboxylic acid. If an alkoxide base (e.g., sodium methoxide) is used, the corresponding ester is produced. nrochemistry.com This rearrangement provides a route to acrylic acid derivatives.

Conversion to Alkenes with Hydrazine (B178648)

The reaction of ketones with hydrazine under basic conditions is famously known as the Wolff-Kishner reduction, which typically converts a carbonyl group into a methylene (B1212753) (CH₂) group. wikipedia.orglibretexts.org However, for α-halo ketones, the reaction pathway can be modified to yield alkenes. A procedure developed by Myers involves the formation of an N-tert-butyldimethylsilylhydrazone, which can then be converted into a vinyl halide—a type of alkene. organic-chemistry.org

Applying this logic to this compound, the ketone would first react with a substituted hydrazine. Treatment of the resulting α,α-dihalo hydrazone with a base would not lead to the typical alkane but would instead favor elimination pathways. The reaction can be controlled to produce a vinyl bromide. This transformation is significant as it converts a ketone into a functionalized alkene, which is a valuable intermediate for cross-coupling reactions and other synthetic manipulations.

Esterification of Carboxylic Acids

The synthetic utility of this compound in the direct esterification of carboxylic acids is not extensively documented in publicly available scientific literature. While α-halo ketones are versatile reagents in organic synthesis, their application as activating agents for the esterification of carboxylic acids is not a commonly reported transformation.

Research on related compounds, such as phenacyl bromides, demonstrates their reaction with carboxylic acids to form phenacyl esters. unishivaji.ac.inbas.bg This reaction, however, proceeds via nucleophilic substitution where the carboxylate anion displaces the bromide, attaching the phenacyl group to the carboxylic acid. This differs from a typical esterification where a carboxylic acid reacts with an alcohol in the presence of a catalyst.

General methods for esterification of carboxylic acids are well-established and typically involve processes like the Fischer esterification, which utilizes an acid catalyst and an alcohol, or the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). orgoreview.comlibretexts.orgorgsyn.orglibretexts.orgmasterorganicchemistry.com The reactivity of gem-dibromo ketones, such as this compound, is often exploited for other transformations, including the synthesis of α,β-unsaturated ketones through dehydrobromination or their conversion to other functional groups. libretexts.orglibretexts.org

Based on the available literature, the direct application of this compound for the esterification of carboxylic acids has not been a focus of reported research.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental aspects of molecular structure and reactivity.

Density Functional Theory (DFT) has become a standard method for the geometry optimization and energy calculation of organic molecules due to its balance of accuracy and computational cost. For this compound, DFT calculations would typically be employed to determine its most stable three-dimensional structure. The process involves finding the coordinates of the atoms that correspond to a minimum on the potential energy surface.

Table 1: Representative Geometric Parameters from DFT Calculations for an Analogous Dihaloacetophenone

ParameterValueCompound
C(aromatic)-C(carbonyl) Dihedral Angle15.5°2,2-Dichloro-1-(4-methylphenyl)ethanone

This table presents data for an analogous compound to illustrate the likely conformation of this compound.

The total electronic energy of the molecule in its optimized geometry can also be calculated using DFT. This energy value is crucial for comparing the relative stabilities of different conformers and for calculating the activation energies of chemical reactions.

DFT is a powerful tool for elucidating reaction mechanisms by mapping the potential energy surface that connects reactants, transition states, and products. For reactions involving this compound, such as nucleophilic substitution or elimination, DFT can be used to locate the transition state structures.

The mechanism for the α-bromination of acetophenone (B1666503) derivatives, which leads to the formation of compounds like this compound, is understood to proceed through an enol or enolate intermediate under acidic or basic conditions, respectively. nih.gov Computational studies can model this process, calculating the energies of the intermediates and the transition state for the rate-determining step, which is typically the formation of the enol. nih.gov

In subsequent reactions, such as the Favorskii rearrangement or reactions with nucleophiles, this compound can follow various pathways. DFT calculations can help to distinguish between different plausible mechanisms by comparing the activation barriers for each proposed pathway. The transition state is a first-order saddle point on the potential energy surface, and its structure provides a snapshot of the bond-breaking and bond-forming processes.

The energy difference between the reactants and the highest-energy transition state gives the activation energy (Ea). According to transition state theory, the activation energy is directly related to the reaction rate constant (k). Therefore, by calculating the activation energies for different competing reaction pathways, it is possible to predict which reaction will be faster and thus kinetically favored. For instance, in reactions of α,α-dihalo ketones, computational analysis can predict whether substitution or elimination will be the major pathway under specific conditions.

Conformational Analysis and its Impact on Reactivity

The three-dimensional arrangement of atoms in a molecule, or its conformation, can have a profound impact on its reactivity. For flexible molecules like this compound, understanding the preferred conformations is key to predicting their chemical behavior.

The conformation of the ketone, specifically the dihedral angle between the carbonyl group and the adjacent C-Br bonds, is crucial in determining the stereochemical outcome of its reactions. The relative orientation of the bulky bromine atoms and the 2-methylphenyl group will dictate the accessibility of the electrophilic carbonyl carbon and the α-carbon to incoming nucleophiles.

Studies on related α-haloketones have shown that the reactivity is influenced by the population of reactive conformers. For a nucleophilic attack on the carbonyl carbon, for example, the approach of the nucleophile is sterically hindered by the substituents on the α-carbon. The conformation that minimizes these steric clashes will be the most populated and will likely dictate the major reaction pathway. The concept of internal rotation and the existence of different conformers (e.g., anti and gauche) with distinct energies is a fundamental principle in stereochemistry. nih.gov

Computational methods can be used to predict the stereoselectivity of reactions involving this compound. By analyzing the transition state energies for the formation of different stereoisomeric products, it is possible to predict which isomer will be formed preferentially.

For example, in a reduction of the carbonyl group, the approach of a hydride reagent can occur from two different faces of the carbonyl plane, leading to two enantiomeric or diastereomeric alcohol products. The relative energies of the two transition states leading to these products will determine the stereoselectivity of the reaction. A lower transition state energy for one pathway implies that the corresponding stereoisomer will be the major product. These computational predictions can then be validated by experimental results. In elimination reactions, the stereochemistry of the starting material often dictates the stereochemistry of the resulting alkene, a principle that can be rationalized and predicted through conformational and transition state analysis. libretexts.org

Intermolecular Interactions and Crystal Structure Analysis

The arrangement of molecules in the solid state, governed by a network of intermolecular interactions, is fundamental to determining the physicochemical properties of a crystalline compound. While direct crystallographic data for this compound is not extensively detailed in the cited literature, a comprehensive understanding can be derived from the detailed computational and crystal structure analysis of its close structural analogs. These studies employ powerful tools like Hirshfeld surface analysis to dissect the complex web of non-covalent interactions that dictate the crystal packing.

Hirshfeld Surface Analysis of Analogous Compounds

Studies on 2,2-dibromo-1-(p-tolyl)ethan-1-one, a positional isomer of the title compound, provide significant insights. iucr.orgresearchgate.netnih.gov The Hirshfeld surface analysis of this analog reveals that the crystal packing is dominated by several key interactions. The most significant contributions arise from contacts involving hydrogen and bromine atoms (H⋯Br/Br⋯H), which account for 36.1% of all surface interactions. iucr.orgresearchgate.netnih.gov This is followed by hydrogen-hydrogen (H⋯H) contacts at 22.2%, oxygen-hydrogen (H⋯O/O⋯H) interactions at 14.1%, and carbon-hydrogen (H⋯C/C⋯H) contacts at 13.9%. iucr.orgresearchgate.netnih.gov These findings underscore the primary role of hydrogen bonding and van der Waals forces in the crystal's cohesion. iucr.orgresearchgate.netnih.gov

Analysis of other related dibromo compounds further illustrates the variety of interactions possible. For instance, in (E)-1-[2,2-dibromo-1-(4-nitrophenyl)ethenyl]-2-(4-fluorophenyl)diazene, the primary contacts are O⋯H/H⋯O (15.0%), H⋯H (14.3%), and Br⋯H/H⋯Br (14.2%), with additional contributions from Br⋯Br (7.2%) and Br⋯C/C⋯Br (5.8%) contacts. nih.govresearchgate.net This highlights how different functional groups on the molecular scaffold can introduce or modify the hierarchy of intermolecular interactions.

Table 1: Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface for 2,2-dibromo-1-(p-tolyl)ethan-1-one. iucr.orgresearchgate.netnih.gov

Intermolecular Contact TypeContribution (%)
H⋯Br/Br⋯H36.1
H⋯H22.2
H⋯O/O⋯H14.1
H⋯C/C⋯H13.9

Characterization of Hydrogen Bonding and Other Non-Covalent Interactions

The stability and architecture of molecular crystals are dictated by a delicate balance of various non-covalent interactions, including classical and non-classical hydrogen bonds, halogen bonds, and π-stacking.

In the crystal structure of the analogous 2,2-dibromo-1-(p-tolyl)ethan-1-one, the molecules are linked by intermolecular C—H⋯O hydrogen bonds, which form infinite chains extending along the b-axis direction. iucr.orgnih.gov These interactions, identified as significant in the Hirshfeld analysis, are crucial directional forces in the crystal packing. Notably, this particular analog does not exhibit π–π stacking or C—H⋯π interactions. iucr.orgnih.gov

However, the presence of other substituents can significantly alter the packing motif. For example, the crystal structure of 2,2-dibromo-1-(4-hydroxy-3-methoxyphenyl)ethanone features not only intermolecular C—H⋯O interactions but also π–π stacking interactions, with a centroid-to-centroid distance of 3.596 (5) Å, which help connect molecular layers. nih.gov Other related structures, such as (E)-1-[2,2-dibromo-1-(4-nitrophenyl)ethenyl]-2-(4-fluorophenyl)diazene, are consolidated by a combination of C—H⋯O hydrogen bonds, C—Br⋯π interactions, and π–π stacking. nih.govresearchgate.net The analysis of (E)-1-{2,2-dibromo-1-[4-(tert-butyl)phenyl]ethenyl}-2-(3,4-dimethylphenyl)diazene also revealed the presence of C—H⋯Br interactions and halogen bonding as important stabilizing forces. nih.gov

Table 2: Types of Non-Covalent Interactions Observed in Analogous Dibromo-ethanone Compounds.

CompoundC—H⋯Oπ–π StackingC—H⋯πC—Br⋯π / Halogen Bonding
2,2-dibromo-1-(p-tolyl)ethan-1-one iucr.orgnih.govYesNoNoNot Reported
2,2-dibromo-1-(4-hydroxy-3-methoxyphenyl)ethanone nih.govYesYesNot ReportedNot Reported
(E)-1-[2,2-dibromo-1-(4-nitrophenyl)ethenyl]-2-(4-fluorophenyl)diazene nih.govresearchgate.netYesYesNot ReportedYes
(E)-1-{2,2-dibromo-1-[4-(tert-butyl)phenyl]ethenyl}-2-(3,4-dimethylphenyl)diazene nih.govNot ReportedYesYesYes

Crystal Void Analysis

Crystal void analysis is a computational tool used to calculate the empty spaces within a crystal lattice that are not occupied by the electron density of the molecules. The size and distribution of these voids are indicative of the efficiency of the crystal packing. A low percentage of void volume generally suggests a dense and stable structure.

For the analog 2,2-dibromo-1-(p-tolyl)ethan-1-one, the volume of crystal voids was calculated to be 63.37 ų. iucr.orgresearchgate.net This corresponds to a free space of only 6.69% within the unit cell. iucr.orgresearchgate.net Such a small percentage indicates that there are no large cavities present in the structure and that the molecules are packed in a compact and efficient manner. This high degree of packing efficiency is often associated with substantial mechanical stability. iucr.org

Table 3: Crystal Void Analysis Data for 2,2-dibromo-1-(p-tolyl)ethan-1-one. iucr.orgresearchgate.net

ParameterValue
Void Volume (ų)63.37
Percentage of Free Space (%)6.69

Table of Compounds

Future Directions and Emerging Research Avenues

Development of Environmentally Benign and Sustainable Synthetic Methodologies

The traditional synthesis of α,α-dihaloketones often involves the use of hazardous reagents like elemental bromine and organic solvents, posing environmental and safety concerns. Future research will undoubtedly gravitate towards greener and more sustainable synthetic protocols. A particularly promising approach is the use of hydrogen peroxide (H₂O₂) and hydrobromic acid (HBr) systems. This method offers an environmentally friendly alternative for the dibromination of 1-arylethanones, including the precursor to the title compound, 2-methylacetophenone. organic-chemistry.org The reaction proceeds rapidly, often within 20 minutes, and can lead to high yields of the desired 2,2-dibromo-1-arylethanones. organic-chemistry.org

Key advantages of the H₂O₂-HBr system include its operational simplicity, enhanced safety, and the ability to precisely control the amount of the oxidizing agent. Research efforts could focus on optimizing these conditions for 2,2-Dibromo-1-(2-methylphenyl)ethan-1-one, exploring solvent-free conditions or the use of recyclable catalysts to further enhance the green credentials of the synthesis. The development of methods using solid-supported reagents or flow chemistry could also contribute to more sustainable and scalable production.

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

While α,α-dihaloketones are known precursors for a variety of transformations, a significant area for future research lies in the discovery of novel reactivity patterns. The unique electronic properties of this compound, conferred by the ortho-methyl group, may lead to unprecedented chemical behaviors. These compounds are highly reactive and serve as valuable precursors for a wide range of selective organic transformations.

Future investigations could explore reactions that go beyond classical transformations like oxidation, reduction, and simple carbon-carbon bond formations. The development of new cyclization and cycloaddition strategies, for instance, could open doors to novel heterocyclic frameworks. The reaction of α,α'-dibromo ketones with iron carbonyls in the presence of 1,3-dienes has been shown to provide a route to troponoid compounds, indicating the potential for discovering new pathways to complex carbocyclic systems. Research into domino and multicomponent reactions initiated by this compound could also lead to the efficient construction of intricate molecular architectures from simple starting materials.

Integration with Advanced Catalytic Systems and Asymmetric Synthesis

The integration of this compound with advanced catalytic systems, particularly in the realm of asymmetric synthesis, represents a major frontier. While the direct asymmetric synthesis of α-haloketones has seen progress through organocatalysis, the application of these methods to α,α-dihaloketones remains a challenge. Future research could focus on developing chiral catalysts that can control the stereochemical outcome of reactions involving this prochiral substrate.

Organocatalysis, employing small organic molecules as catalysts, offers a powerful tool for enantioselective transformations under mild conditions. The development of novel chiral amines or phosphoric acids could enable the enantioselective functionalization of the carbonyl group or subsequent transformations of the dibromomethyl moiety. Furthermore, the exploration of transition-metal catalysis could unlock new reaction pathways. For example, chiral palladium or copper complexes might be employed in asymmetric cross-coupling reactions or cycloadditions, leading to the synthesis of enantioenriched products.

Table 1: Potential Catalytic Approaches for Asymmetric Transformations

Catalytic SystemPotential ApplicationDesired Outcome
Chiral OrganocatalystsAsymmetric aldol or Mannich reactionsEnantioenriched β-hydroxy or β-amino ketones
Chiral Transition-Metal ComplexesAsymmetric cross-coupling reactionsChiral α-substituted ketones
Biocatalysis (Enzymes)Enantioselective reduction of the carbonylChiral α,α-dibromo alcohols

Applications in Complex Natural Product and Pharmaceutical Intermediate Synthesis

The inherent reactivity of this compound makes it a highly attractive starting material for the synthesis of complex and biologically active molecules. α-Haloketones are well-established precursors for a wide variety of nitrogen-, sulfur-, and oxygen-containing heterocycles, many of which form the core of pharmaceutical compounds. researchgate.net

Future research should focus on harnessing the synthetic potential of this compound for the total synthesis of natural products and the development of novel pharmaceutical intermediates. Its ability to act as a precursor to α,β-unsaturated ketones through dehydrobromination opens up avenues for conjugate addition and cycloaddition reactions, key steps in the synthesis of many complex natural products. The ortho-methyl group can also be exploited to influence the stereochemical outcome of reactions, providing a handle for the synthesis of specific stereoisomers. The development of synthetic routes starting from this compound could lead to more efficient and convergent syntheses of valuable molecules.

Advanced Computational Modeling for Predictive Organic Chemistry

Advanced computational modeling, particularly using Density Functional Theory (DFT), offers a powerful tool to predict and understand the reactivity of this compound. Future research in this area can provide valuable insights into reaction mechanisms, transition state geometries, and the factors controlling selectivity.

Computational studies can be employed to:

Elucidate Reaction Mechanisms: DFT calculations can map out the potential energy surfaces of reactions involving this compound, helping to distinguish between different possible mechanistic pathways.

Predict Reactivity and Selectivity: By calculating reactivity indices, it is possible to predict the most likely sites of nucleophilic or electrophilic attack, aiding in the design of new reactions.

Design Novel Catalysts: Computational modeling can be used to design and screen new catalysts for specific transformations, accelerating the discovery of efficient and selective catalytic systems for asymmetric synthesis.

The integration of computational chemistry with experimental work will be crucial for the rational design of new synthetic methodologies and the exploration of the full potential of this compound as a synthetic building block.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.